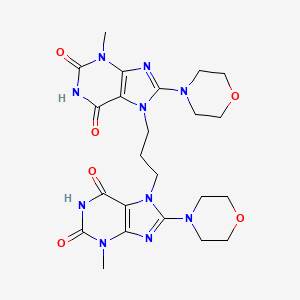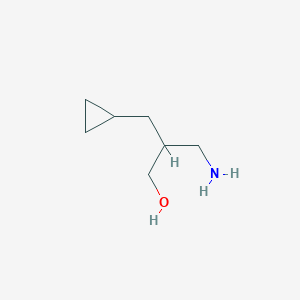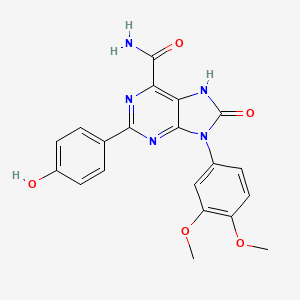![molecular formula C15H16ClNO2S B2544486 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-22-0](/img/structure/B2544486.png)
2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
説明
Synthesis Analysis
The synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound to 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine, has been described with a focus on green chemistry principles. The process involves N-oxidation of 2,3-lutidine, one-pot synthesis of 2,3-dimethyl-4-(methylthio) pyridine-N-oxide, oxidation with hydrogen peroxide, and chlorination using trichloroisocyanuric acid. This method emphasizes the reduction of waste, as evidenced by a low E-factor value in the oxidation step, indicating efficient synthesis with minimal environmental impact .
Molecular Structure Analysis
The molecular structures of various 2-chloromethyl-pyridine derivatives have been elucidated, including their crystal structures and spectroscopic properties. For instance, compounds with alkoxy groups and their methylsulphinyl derivatives have been synthesized and characterized. The crystallographic data reveal that these compounds exhibit weak hydrogen-bonding interactions and crystallize in different space groups, providing insight into the structural diversity within this class of compounds .
Chemical Reactions Analysis
The reactivity of substituted 2,4-dimethylphenols, which share structural similarities with the compound of interest, has been studied in chlorination reactions. These reactions yield different products depending on the solvent used, with acetic acid or acetic anhydride favoring the formation of 4-chlorocyclohexa-2,5-dienones, while carbon tetrachloride in the presence of pyridine leads to the modification of the 4-methyl group. X-ray crystal structure analyses of the resulting compounds provide valuable information on the outcomes of these chlorination reactions .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine are not directly reported in the provided papers, the properties of closely related compounds can offer some insights. For example, the solubility, crystallization behavior, and intermolecular interactions, as inferred from crystallographic data, can be indicative of the behavior of similar compounds. The green metric evaluation also suggests that the synthesis of such compounds can be optimized for efficiency and sustainability .
科学的研究の応用
Oxidation Processes and Photocatalysis
Compounds with complex aromatic structures, including those with sulfonyl and pyridine groups, are often investigated for their roles in catalysis and environmental applications. For example, the oxidation of sulfur compounds using photocatalysis or photosensitization is a significant area of research. This involves exploring various photocatalytic materials, including aromatic photosensitizers, for the efficient degradation of pollutants in atmospheric and aqueous environments (Cantau et al., 2007).
Pharmaceutical Impurities and Synthesis
The synthesis of pharmaceutical compounds, including the study of impurities that arise during the synthesis of drugs like omeprazole, is another critical area. The review of novel synthesis methods for omeprazole and its pharmaceutical impurities provides insight into the development of proton pump inhibitors, highlighting the chemical intricacies involved in synthesizing and purifying these medications (Saini et al., 2019).
Environmental and Health Risks of Chemical Compounds
Research on the environmental and health impacts of various chemical compounds, including those related to the chemical family of sulfonyl and pyridine, is vital. Studies focusing on the sources, multimedia distribution, and health risks of novel fluorinated alternatives to persistent organic pollutants provide essential data on the environmental persistence and toxicological profiles of these compounds (Wang et al., 2019).
Catalysis and Hydroprocessing
The development of new classes of hydroprocessing catalysts, such as transition metal phosphides, showcases the ongoing search for more efficient catalysts for industrial processes. These catalysts are studied for their performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), with applications ranging from the processing of crude oil to the production of cleaner fuels (Oyama et al., 2009).
将来の方向性
特性
IUPAC Name |
2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-9-5-6-10(2)13(7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMXBESLACKFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332253 | |
| Record name | 2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine | |
CAS RN |
400078-22-0 | |
| Record name | 2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)
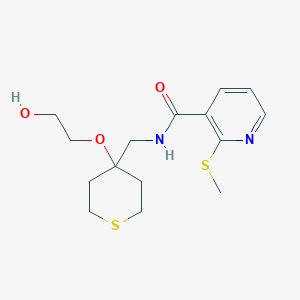
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)
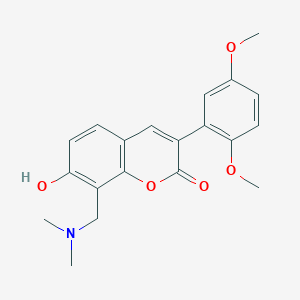
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)
![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)
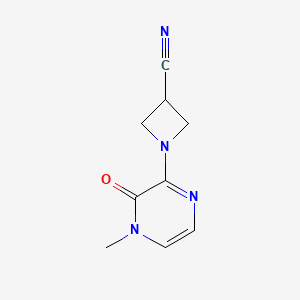

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)
![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)
